molecular formula C16H14N2O2S B230174 N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No. B230174
M. Wt: 298.4 g/mol
InChI Key: RXUWFOLMJIDNMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, also known as EBTB, is a chemical compound with potential applications in scientific research. It belongs to the class of benzothiazole derivatives and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide involves the inhibition of proteasome activity, which leads to the accumulation of ubiquitinated proteins and subsequent cell death. N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has been shown to selectively target the chymotrypsin-like activity of the proteasome, which is essential for the degradation of many proteins involved in cell growth and survival.
Biochemical and Physiological Effects
N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has been shown to induce cell death in cancer cells through the inhibition of proteasome activity. It has also been shown to induce autophagy, a cellular process involved in the degradation of damaged proteins and organelles. In addition, N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has been shown to induce apoptosis, a form of programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has several advantages for use in lab experiments, including its high purity and yield, as well as its specificity for the chymotrypsin-like activity of the proteasome. However, N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide also has limitations, including its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.

Future Directions

For research on N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide include investigating its potential as a therapeutic agent for cancer and neurodegenerative disorders, as well as its potential as a tool for studying the role of proteasomes in disease.

Synthesis Methods

N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has been synthesized through various methods, including the reaction of 2-aminobenzoic acid with 2-chloroethyl ethyl ether and potassium thiocyanate, followed by cyclization with sulfur. Another method involves the reaction of 2-aminobenzoic acid with 2-bromoethyl ethyl ether and potassium thiocyanate, followed by cyclization with sulfur. These methods have resulted in the formation of N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide with high yields and purity.

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has been studied for its potential use as a fluorescent probe for imaging of lysosomes. It has also been investigated for its anti-tumor activity in cancer cells. In addition, N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has been shown to inhibit the activity of proteasomes, which are involved in protein degradation and play a role in various diseases, including cancer and neurodegenerative disorders.

properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C16H14N2O2S/c1-2-20-12-8-9-13-14(10-12)21-16(17-13)18-15(19)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,17,18,19)

InChI Key

RXUWFOLMJIDNMT-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.